Isobutamben

Descripción general

Descripción

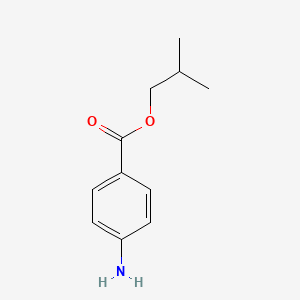

Isobutamben, también conocido como 4-aminobenzoato de isobutilo, es un compuesto anestésico local con la fórmula molecular C₁₁H₁₅NO₂ y un peso molecular de 193.2423 g/mol . Se utiliza comúnmente por sus propiedades anestésicas, particularmente en aplicaciones tópicas.

Aplicaciones Científicas De Investigación

El isobutamben tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo en estudios de reacciones de esterificación e hidrólisis.

Biología: Investigado por sus efectos en los procesos celulares y las interacciones con las membranas biológicas.

Medicina: Utilizado como anestésico local en varias formulaciones para el alivio del dolor tópico.

Industria: Employed in the formulation of topical anesthetic products for medical and cosmetic use

Mecanismo De Acción

El isobutamben ejerce sus efectos anestésicos inhibiendo los canales de calcio dependientes de voltaje en las neuronas del ganglio de la raíz dorsal. Esta inhibición interrumpe la función normal de estos canales, lo que lleva a una disminución en la transmisión de las señales de dolor. Además, el this compound puede inhibir los canales de sodio y retrasar las corrientes de potasio rectificadoras, contribuyendo aún más a sus propiedades anestésicas .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Isobutamben plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It primarily inhibits voltage-gated calcium channels in dorsal root ganglion neurons, which leads to a disturbance in channel kinetics . Additionally, this compound acts as an inhibitor of sodium channels and a delayed rectifier of potassium currents . These interactions are crucial for its anesthetic effects, as they prevent the depolarization of nerve cell membranes, thereby blocking impulse transmission.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By inhibiting voltage-gated calcium channels, this compound disrupts the normal signaling pathways, leading to reduced pain signal transmission . This compound also affects gene expression related to pain and inflammation, further contributing to its anesthetic properties.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It exerts its effects by inhibiting voltage-gated calcium channels, sodium channels, and potassium currents . These interactions prevent the depolarization of nerve cell membranes, blocking the transmission of pain signals. Additionally, this compound’s impact on gene expression and enzyme activity further enhances its anesthetic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound remains stable under various conditions, maintaining its anesthetic properties . Prolonged exposure can lead to degradation, affecting its efficacy. Long-term studies have indicated that this compound can have lasting effects on cellular function, particularly in terms of pain signal transmission and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively blocks pain signals without significant adverse effects . At higher doses, it can cause toxicity and adverse reactions, including disruptions in normal cellular functions and potential damage to nerve cells . Threshold effects have been observed, indicating a fine balance between therapeutic and toxic doses.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . It is metabolized primarily in the liver, where it undergoes enzymatic reactions that convert it into inactive metabolites. These metabolic processes are crucial for the elimination of this compound from the body, ensuring that it does not accumulate to toxic levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It is absorbed into the bloodstream and distributed to target tissues, where it exerts its anesthetic effects. The compound’s distribution is influenced by its interactions with transporters, which facilitate its movement across cell membranes . This ensures that this compound reaches the sites where it is needed for pain relief.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in nerve cell membranes, where it interacts with voltage-gated calcium channels and other ion channels . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the appropriate cellular compartments . These interactions are essential for its anesthetic properties, as they ensure that this compound effectively blocks pain signal transmission.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El isobutamben se puede sintetizar mediante la esterificación del ácido p-aminobenzoico con isobutanol. La reacción normalmente implica el uso de un catalizador ácido, como el ácido sulfúrico, para facilitar el proceso de esterificación. Las condiciones de reacción generalmente incluyen calentar los reactivos bajo reflujo para obtener el producto de éster deseado .

Métodos de producción industrial

En entornos industriales, la producción de this compound sigue principios similares pero a mayor escala. El proceso implica la alimentación continua de ácido p-aminobenzoico e isobutanol en un reactor, donde se mezclan con un catalizador ácido. La mezcla de reacción se calienta y el producto de éster se separa y purifica mediante técnicas de destilación y cristalización .

Análisis De Reacciones Químicas

Tipos de reacciones

El isobutamben experimenta varios tipos de reacciones químicas, que incluyen:

Hidrólisis: En presencia de agua y un catalizador ácido o básico, el this compound puede hidrolizarse para formar ácido p-aminobenzoico e isobutanol.

Oxidación: El this compound se puede oxidar para formar varios productos de oxidación, dependiendo de las condiciones y los reactivos utilizados.

Reactivos y condiciones comunes

Hidrólisis: Condiciones ácidas o básicas con agua.

Oxidación: Agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Sustitución: Se pueden utilizar varios electrófilos para reaccionar con el grupo amino.

Principales productos formados

- Ácido p-aminobenzoico e isobutanol.

Oxidación: Varios productos de oxidación dependiendo de las condiciones específicas.

Sustitución: Derivados de this compound con diferentes sustituyentes en el grupo amino.

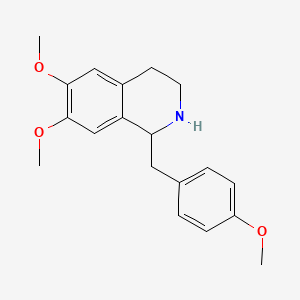

Comparación Con Compuestos Similares

El isobutamben es similar a otros anestésicos locales como la benzocaína y el butamben. Tiene propiedades únicas que lo distinguen de estos compuestos:

Benzocaína: Al igual que el this compound, la benzocaína es un anestésico local, pero tiene una estructura de cadena alquílica diferente, lo que afecta su solubilidad y duración de acción.

Butamben: Butamben es otro anestésico local con una estructura similar al this compound, pero tiene una cadena alquílica diferente, lo que lleva a variaciones en sus propiedades farmacocinéticas

Compuestos similares

- Benzocaína

- Butamben

- Procaína

- Tetracaína

Propiedades

IUPAC Name |

2-methylpropyl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYOAVGNCWPANW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023170 | |

| Record name | Isocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-14-4 | |

| Record name | Isobutyl p-aminobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutamben [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutamben | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isobutamben | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-amino-, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutamben | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTAMBEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9566855ULN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,14S)-13-Methyl-5,7,17,19,25-pentaoxa-13-azaheptacyclo[12.10.1.01,12.02,10.04,8.015,23.016,20]pentacosa-2,4(8),9,15(23),16(20),21-hexaene](/img/structure/B1672137.png)